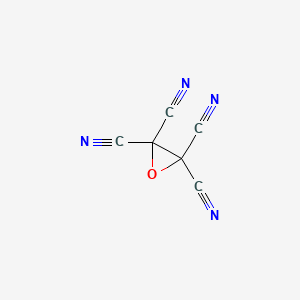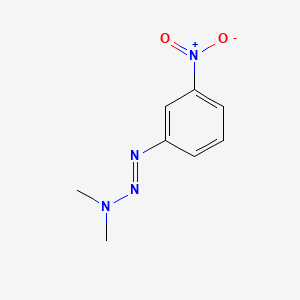
γ-Glutamiltirosina
Descripción general
Descripción
Gamma-Glutamyltyrosine Comprehensive Analysis
Gamma-glutamyltyrosine is a dipeptide composed of glutamic acid and tyrosine linked through a gamma-glutamyl bond. This type of linkage is characteristic of gamma-glutamyl peptides, which are known to be involved in various biological processes, including glutathione metabolism and the gamma-glutamyl cycle. The gamma-glutamyl bond is typically formed by the action of gamma-glutamyltranspeptidase (GGT), an enzyme that plays a key role in the cleavage and transfer of gamma-glutamyl groups from molecules like glutathione to acceptor amino acids or peptides .
Synthesis Analysis
The synthesis of gamma-glutam
Aplicaciones Científicas De Investigación
Biotecnología y Medicina
La γ-Glutamiltirosina es un sustrato para las γ-glutamiltranspeptidasas (γ-GTs), enzimas que catalizan la hidrólisis de enlaces γ-glutamil en glutatión y glutamina. Estas enzimas tienen aplicaciones potenciales en diversos campos de la biotecnología y la medicina, como el desarrollo de profármacos para la enfermedad de Parkinson, la producción de teanina y los compuestos kokumi con beneficios para la salud .
Bioquímica Clínica
En bioquímica clínica, la this compound podría utilizarse para estudiar la relación estructura-función de las γ-GTs y su papel en procesos celulares como los mecanismos de defensa antioxidante .
Investigación Antioxidante
La this compound puede desempeñar un papel en la investigación antioxidante debido a su participación en reacciones catalizadas por γ-GTs, que son esenciales para mantener la capacidad antioxidante de las células .
Ciencia de los Alimentos
Como parte de los péptidos γ-glutamil, la this compound podría contribuir al sabor único Kokumi y los beneficios para la salud que se encuentran en varios alimentos .
Neurociencia
El potencial del compuesto para la producción enzimática como profármaco para la enfermedad de Parkinson destaca su relevancia en la investigación en neurociencia .
Estudios de Mecanismos Enzimáticos
La this compound se puede utilizar para investigar las propiedades bioquímicas y los mecanismos de las γ-GTs, incluida su activación autocatalítica y el aumento de la nucleofilicidad por moléculas de agua .
Mecanismo De Acción
Target of Action
Gamma-Glutamyltyrosine is a dipeptide composed of gamma-glutamate and tyrosine . It is a proteolytic breakdown product of larger proteins . The primary target of gamma-Glutamyltyrosine is the enzyme Gamma-Glutamyl Transpeptidase (GGT) . GGT is present in all life forms and plays a variety of roles in diverse organisms . It is involved in the transfer of amino acids across the cellular membrane .
Mode of Action
Gamma-Glutamyltyrosine interacts with its target, GGT, by serving as a substrate for the enzyme . GGT cleaves the gamma-glutamyl bond of glutathione to give cysteinylglycine . The released gamma-glutamyl group can be transferred to water (hydrolysis) or to other amino acids or short peptides (transpeptidation) .
Biochemical Pathways
The action of gamma-Glutamyltyrosine affects the glutathione metabolism . GGT plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione . This cycle includes two ATP-dependent GSH synthesis steps, catalyzed by gamma-glutamyl Cys synthetase and GSH synthetase, and a specific GSH degradation pathway .
Pharmacokinetics
It is known that ggt, the enzyme that interacts with gamma-glutamyltyrosine, is integrated in the plasma membrane with its active site on the outside . This suggests that gamma-Glutamyltyrosine may need to be transported across the cell membrane to interact with GGT.
Result of Action
The action of gamma-Glutamyltyrosine, through its interaction with GGT, can lead to the regulation of glutathione levels in the cell . This can have a significant impact on cellular redox homeostasis, as glutathione is a major cellular antioxidant . Moreover, GGT is upregulated during inflammation and in several human tumors, and it is involved in many physiological disorders related to oxidative stress, such as Parkinson’s disease and diabetes .
Action Environment
The action of gamma-Glutamyltyrosine can be influenced by various environmental factors. For instance, the activity of GGT, the enzyme that interacts with gamma-Glutamyltyrosine, can be affected by factors such as pH and temperature . Additionally, the presence of other molecules in the cellular environment can also influence the action of gamma-Glutamyltyrosine. For example, the presence of other substrates for GGT could potentially compete with gamma-Glutamyltyrosine for interaction with the enzyme .
Direcciones Futuras
Gamma-Glutamyltyrosine has been identified as a significant mediator on the causal path from type 2 diabetes (T2D)/obesity to severe COVID-19, with increased risk per one-standard deviation increment of genetically predicted T2D and BMI . This suggests that gamma-Glutamyltyrosine could be a potential biomarker for risk assessment, prognostication, and therapeutic purposes in COVID-19 .
Propiedades
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c15-10(13(19)20)5-6-12(18)16-11(14(21)22)7-8-1-3-9(17)4-2-8/h1-4,10-11,17H,5-7,15H2,(H,16,18)(H,19,20)(H,21,22)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLXCWVSSLFQDS-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00995841 | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamyltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011741 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7432-23-7 | |
| Record name | Glutamyltyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Glutamyltyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-γ-glutamyl-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | gamma-Glutamyltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011741 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of γ-glutamyltyrosine as a potential biomarker?
A: Research suggests that elevated levels of γ-glutamyltyrosine in the blood are associated with increased oxidative stress [, ]. This association is likely due to its role as a byproduct of the glutathione cycle, a crucial antioxidant defense mechanism in the body []. Studies have linked higher γ-glutamyltyrosine levels to shorter leukocyte telomere length, a marker of biological aging [], and increased risk of severe COVID-19 []. Moreover, it has been identified as a potential predictor of mortality in critically ill patients [].
Q2: Are there any other conditions or diseases where γ-glutamyltyrosine has been implicated?
A: Beyond the aforementioned conditions, γ-glutamyltyrosine has shown potential as a biomarker in other areas. Research indicates its potential role in feed efficiency in broiler chickens []. Additionally, it was identified as a potential biomarker associated with hyperlipidemia in zebrafish studies focusing on the benefits of mussel-derived plasmalogens []. While these studies highlight its potential in diverse fields, further research is needed to confirm its specific roles in these contexts.
Q3: What analytical techniques are typically employed to measure γ-glutamyltyrosine levels?
A: Measuring γ-glutamyltyrosine typically involves metabolomics profiling, often utilizing techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy [, , , ]. These methods enable researchers to identify and quantify a wide range of metabolites, including γ-glutamyltyrosine, in biological samples like blood or serum. The choice of specific techniques and platforms may vary depending on the study design and the research question being addressed.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















